![molecular formula C19H18N4O B2816915 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea CAS No. 941879-04-5](/img/structure/B2816915.png)
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. This compound is also known as SU6668 and has been found to exhibit significant anticancer and antiangiogenic properties. In
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the inhibition of various signaling pathways that are involved in cancer progression and angiogenesis. It has been found to inhibit the activity of receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis. It also inhibits the activity of fibroblast growth factor receptor (FGFR), which is involved in cancer progression.
Biochemical and Physiological Effects:
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It also inhibits angiogenesis by suppressing the formation of new blood vessels. In addition, it has been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea in lab experiments is its potent anticancer and antiangiogenic properties. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea. One direction is to explore its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for increased yield and purity.
Méthodes De Synthèse
The synthesis method of 1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea involves the condensation of 2-methyl-1H-indole-5-carboxaldehyde with 1H-indole-3-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride and N-hydroxysuccinimide to obtain the final product.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent anticancer and antiangiogenic properties, making it a promising candidate for cancer therapy. It has also been studied for its potential applications in the treatment of other diseases such as diabetic retinopathy and rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-8-14-9-13(6-7-16(14)22-12)10-21-19(24)23-18-11-20-17-5-3-2-4-15(17)18/h2-9,11,20,22H,10H2,1H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMHMZKZFIWKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


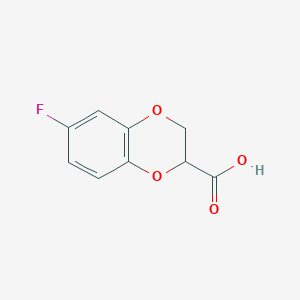
![(1R,5S)-3-methylene-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2816836.png)
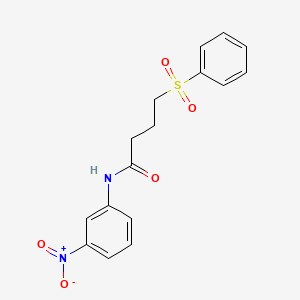
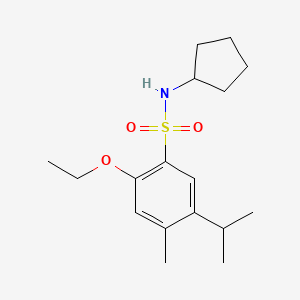


![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2816846.png)
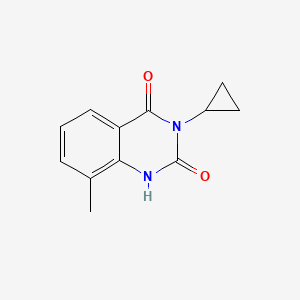
![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2816849.png)
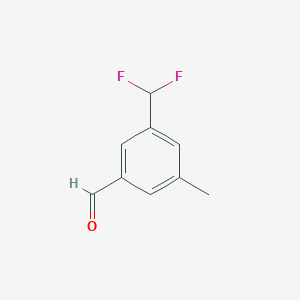
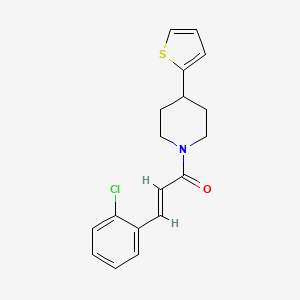
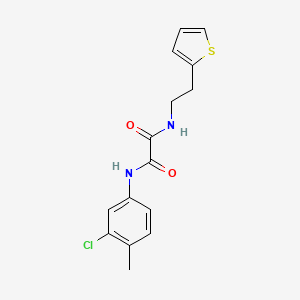
![N,N-Dimethyl-4-[[(2-naphthalen-2-yloxyacetyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2816855.png)